molecular formula C19H17Cl2N3O2S B2482656 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 920251-21-4

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2482656
CAS RN: 920251-21-4
M. Wt: 422.32
InChI Key: ZFVRZCOYEGPUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound represents a class of chemicals that have garnered interest due to their potential in various fields of chemistry and medicine. The focus here is on its chemical nature, including synthesis, structural analysis, and its inherent chemical and physical properties.

Synthesis Analysis

The synthesis process typically involves the reaction of aromatic aldehydes or aryl isothiocyanates with precursors such as 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which can be prepared from 4-chlorobenzaldehyde and acetylglycine. This process results in compounds like 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones and 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazides, which are closely related to the compound of interest (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like IR, NMR, and mass spectral data, providing insights into the spatial arrangement and bonding patterns of atoms within the molecule. This structural information is crucial for understanding the reactivity and properties of the compound (C. T. Nguyen, T. T. Nguyen, T. V. Nguyen, & H. Bui, 2016).

Chemical Reactions and Properties

The compound's reactivity includes its ability to undergo further chemical transformations, such as cyclization reactions, to form new structures with potential biological activities. These reactions often involve the formation of rings or the addition of functional groups that can significantly alter the compound's chemical behavior and applications (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Physical Properties Analysis

The physical properties of such compounds can be determined by their crystalline structure, which is analyzed through X-ray crystallography. This provides information on the compound's stability, solubility, and other physical characteristics important for its practical applications (K. Saravanan, K. Priya, S. Anand, S. Kabilan, & S. Selvanayagam, 2016).

Chemical Properties Analysis

The chemical properties include the compound's reactivity towards other chemicals, its stability under various conditions, and its potential to participate in further chemical reactions. These properties are influenced by the compound's molecular structure and can be studied through various chemical assays and spectroscopic techniques (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, & Yanhua Xu, 2014).

Scientific Research Applications

Chemical Design and Synthesis

The design and synthesis of chemical compounds with the structure similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been explored for various therapeutic and chemical applications. One notable example includes the discovery of K-604, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for ACAT-1 over ACAT-2, highlighting its potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial and Antitumor Activity

Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide showed promising inhibitory potential against α-glucosidase, suggesting their utility as drug leads for diabetes treatment and other related metabolic disorders (M. Iftikhar et al., 2019). Another study demonstrated the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, showcasing their potential as antibacterial agents (P. Yu et al., 2014).

Biochemical Research and Molecular Modeling

The chemical structures similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been utilized in biochemical research and molecular modeling studies. These compounds serve as valuable tools for understanding molecular interactions, enzyme inhibition, and the development of new therapeutic agents. Studies such as the synthesis and QSAR (Quantitative Structure-Activity Relationship) of related compounds for potential antibacterial agents offer insights into the relationship between chemical structure and biological activity, contributing to the design of more effective drugs (N. Desai et al., 2008).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-14-6-4-13(5-7-14)10-24-17(11-25)9-22-19(24)27-12-18(26)23-16-3-1-2-15(21)8-16/h1-9,25H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVRZCOYEGPUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.